3-(1-Methoxycyclohexyl)-1-phenylprop-2-yn-1-one
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Overview
Description
3-(1-Methoxycyclohexyl)-1-phenylprop-2-yn-1-one is an organic compound with a unique structure that combines a methoxycyclohexyl group with a phenylpropynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methoxycyclohexyl)-1-phenylprop-2-yn-1-one typically involves the reaction of 1-methoxycyclohexyl bromide with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methoxycyclohexyl)-1-phenylprop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
3-(1-Methoxycyclohexyl)-1-phenylprop-2-yn-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Methoxycyclohexyl)-1-phenylprop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(1-Methoxycyclohexyl)-1-phenylprop-2-en-1-one: Similar structure but with a double bond instead of a triple bond.
3-(1-Methoxycyclohexyl)-1-phenylpropane: Similar structure but with a single bond instead of a triple bond.
Uniqueness
3-(1-Methoxycyclohexyl)-1-phenylprop-2-yn-1-one is unique due to its triple bond, which imparts distinct chemical reactivity and properties compared to its analogs with single or double bonds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
84022-44-6 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
3-(1-methoxycyclohexyl)-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C16H18O2/c1-18-16(11-6-3-7-12-16)13-10-15(17)14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,11-12H2,1H3 |
InChI Key |
DKPCHOJAXBWFRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCCC1)C#CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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